methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14608674
InChI: InChI=1S/C11H12N2O3S/c1-15-7-3-4-8-9(5-7)13-11(12-8)17-6-10(14)16-2/h3-5H,6H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29 g/mol

methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

CAS No.:

Cat. No.: VC14608674

Molecular Formula: C11H12N2O3S

Molecular Weight: 252.29 g/mol

* For research use only. Not for human or veterinary use.

methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate -

Specification

Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
IUPAC Name methyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate
Standard InChI InChI=1S/C11H12N2O3S/c1-15-7-3-4-8-9(5-7)13-11(12-8)17-6-10(14)16-2/h3-5H,6H2,1-2H3,(H,12,13)
Standard InChI Key CFXGPYDEKJSHHL-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzimidazole ring substituted with a methoxy group at the 5-position and a sulfanyl-acetate ester at the 2-position. The benzimidazole core consists of a fused benzene and imidazole ring, while the sulfanyl group (-S-) bridges the acetate ester (CH3COO\text{CH}_3\text{COO}-) to the heterocycle. The methoxy group enhances solubility and electronic properties, influencing binding interactions with biological targets .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC11H12N2O3S\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight252.29 g/mol
IUPAC NameMethyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate
Boiling PointNot reported
SolubilityModerate in polar solvents (e.g., DMF, DMSO)

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves constructing the benzimidazole core followed by functionalization. A common approach includes:

  • Benzimidazole Formation: Condensation of 4-methoxy-1,2-diaminobenzene with a carboxylic acid derivative under acidic conditions.

  • Sulfanyl-Acetate Introduction: Thiolation of the 2-position using thiourea or mercaptoacetic acid, followed by esterification with methyl chloroacetate .

For example, Rahmouni et al. demonstrated the synthesis of methyl 2-(1H-benzimidazol-2-yl)acetate via nucleophilic substitution, achieving an 83% yield using K2_2CO3_3 as a base in acetone . Adapting this method, the target compound could be synthesized by substituting 4-methoxy-1,2-diaminobenzene and incorporating a sulfanyl linker.

Purification Techniques

Purification often involves recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane). High-performance liquid chromatography (HPLC) is employed for analytical validation, ensuring >95% purity for pharmacological studies .

Pharmacological Activities

Benzimidazole derivatives exhibit diverse biological activities, as highlighted below:

Antimicrobial Effects

Structural analogs show broad-spectrum antibacterial and antifungal activities. The sulfanyl group chelates metal ions essential for microbial enzymes, while the benzimidazole core intercalates DNA or inhibits topoisomerases .

Table 2: Pharmacological Activities of Benzimidazole Derivatives

ActivityMechanismExample CompoundSource
AnticancerTubulin inhibition, apoptosis induction2-(Benzimidazol-2-ylsulfanyl)acetamide
AntimicrobialMetal chelation, enzyme inhibitionMethyl 2-(benzimidazol-2-yl)acetate
AntidiabeticPPAR-γ agonismBenzimidazole-oxadiazole hybrids

Anti-Inflammatory and Analgesic Properties

Methoxy-substituted benzimidazoles inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis, alleviating inflammation .

Recent Advances and Future Directions

Hybrid Molecules

Recent studies combine benzimidazoles with thiazolidinones or oxadiazoles to amplify biological effects. For example, 3-(1H-benzimidazol-2-ylsulfanylmethyl)-thiazolidin-4-one derivatives exhibit dual anticancer and antimicrobial activities .

Targeted Drug Delivery

Nanoparticle formulations of benzimidazole derivatives improve solubility and target specificity. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate could enhance tumor accumulation.

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